2-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide
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Overview
Description
2-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a fluorine atom, a thiophene ring, and a piperidine ring, making it a molecule of interest in various fields of scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.
Fluorination: The fluorine atom is introduced using a fluorinating agent, such as diethylaminosulfur trifluoride (DAST).
Amidation: The final step involves the formation of the benzamide linkage through an amidation reaction, typically using an amine and an acid chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide: shares structural similarities with other benzamides and piperidine derivatives.
Thiophene-containing compounds: These compounds often exhibit similar chemical reactivity and biological activity due to the presence of the thiophene ring.
Fluorinated benzamides: These compounds are known for their enhanced stability and unique biological properties due to the presence of the fluorine atom.
Uniqueness
The uniqueness of this compound lies in its combination of a fluorine atom, a thiophene ring, and a piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering potential advantages over other similar compounds.
Properties
IUPAC Name |
2-fluoro-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS/c19-16-5-2-1-4-15(16)18(22)20-9-12-21-10-7-14(8-11-21)17-6-3-13-23-17/h1-6,13-14H,7-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHIOCQPMZGOIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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